![molecular formula C18H21NO B3051726 (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 356092-08-5](/img/structure/B3051726.png)
(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine
Overview
Description
(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also known as MTNA, is a chemical compound that has been studied for its potential use as a therapeutic agent. It is a member of the tetrahydronaphthalen-1-ylamine family, which has been shown to have various biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Antihistaminic Action : Genç et al. (2013) synthesized a related compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, demonstrating its bronchorelaxant effect in guinea pig trachea via H1 receptor antagonism. They also conducted theoretical studies on its molecular geometry (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
Chemoenzymatic Synthesis : Orsini et al. (2002) utilized a chemoenzymatic protocol to synthesize (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor for a 5-hydroxytryptamine receptor agonist (Orsini, Sello, Travaini, & Gennaro, 2002).
Pharmaceutical Research
Anticancer Activity : Özgeriş et al. (2017) synthesized ureas and sulfamides derived from 1-aminotetralins and tested their anticancer activity against human glioblastoma and prostate cancer cell lines (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).
Photoamination of Styrene Derivatives : Yamashita et al. (1993) explored the photoaminations of trans-1-arylpropenes and 7-methoxy-1,2-dihydronaphthalenes with ammonia, yielding compounds such as 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes (Yamashita, Yasuda, Isami, Nakano, Tanabe, & Shima, 1993).
Photodynamic Therapy
- Zinc Phthalocyanine Substitutes : Pişkin et al. (2020) synthesized new derivatives for photodynamic therapy applications, demonstrating their potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
- Effect of Benzylic Oxygen on Phenolic Lignans : Yamauchi et al. (2005) investigated the antioxidant activity of phenolic lignans, which include compounds similar to (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, identifying how structural variations influence antioxidant properties (Yamauchi, Hayashi, Nakashima, Kirikihira, Yamada, & Masuda, 2005).
Crystallography and Structural Analysis
- Crystal Structures Related to Elisabethin A Synthesis : Kaiser et al. (2023) detailed the molecular structures of compounds related to 1,2,3,4-tetrahydronaphthalenes, which are useful for understanding the physical characteristics of similar compounds (Kaiser, Weil, Gärtner, & Enev, 2023).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHRESMDGYRFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389568 | |
Record name | (3-METHOXYBENZYL)1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
356092-08-5 | |
Record name | (3-METHOXYBENZYL)1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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